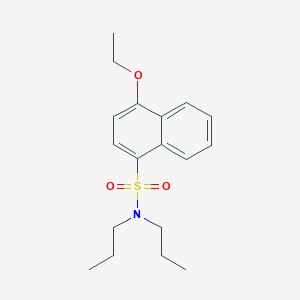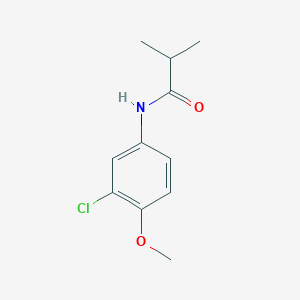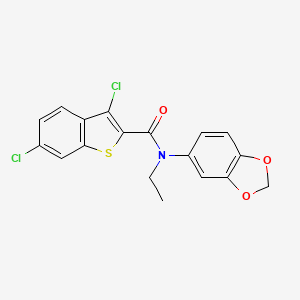
4-ethoxy-N,N-dipropyl-1-naphthalenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-ethoxy-N,N-dipropyl-1-naphthalenesulfonamide, commonly known as E-4056, is a sulfonamide compound that has been extensively studied for its potential therapeutic applications. It is a small molecule drug that has shown promising results in preclinical studies for various diseases, including cancer, neurological disorders, and cardiovascular diseases.
Wirkmechanismus
The mechanism of action of E-4056 is not fully understood, but it is believed to act through multiple pathways. It has been shown to inhibit the activity of various enzymes, including poly(ADP-ribose) polymerase (PARP) and glycogen synthase kinase-3β (GSK-3β), which are involved in cancer progression and neurodegenerative diseases. Additionally, E-4056 has been shown to modulate the activity of various ion channels, including the voltage-gated potassium channel Kv1.3, which is involved in T-cell activation and proliferation.
Biochemical and Physiological Effects:
E-4056 has been shown to have various biochemical and physiological effects in preclinical studies. It has been shown to induce cell cycle arrest and apoptosis in cancer cells, reduce inflammation in neurodegenerative diseases, and improve cardiac function in heart failure models. Additionally, E-4056 has been shown to modulate various signaling pathways, including the PI3K/Akt and MAPK pathways, which are involved in cell growth and survival.
Vorteile Und Einschränkungen Für Laborexperimente
E-4056 has several advantages as a research tool, including its potency, selectivity, and low toxicity. It has been shown to have potent anti-tumor activity in various cancer models, making it a useful tool for studying cancer biology and developing new cancer therapies. Additionally, E-4056 has been shown to have neuroprotective effects and to improve cardiac function, making it a useful tool for studying neurodegenerative diseases and heart failure. However, one limitation of E-4056 is its limited solubility, which can make it difficult to use in certain experimental settings.
Zukünftige Richtungen
There are several future directions for research on E-4056. One area of interest is the development of E-4056 as a cancer therapy. Preclinical studies have shown promising results, and further studies are needed to determine its efficacy and safety in humans. Additionally, E-4056 has shown neuroprotective effects and may have potential as a therapy for neurodegenerative diseases such as Alzheimer's disease. Finally, E-4056 has been shown to improve cardiac function in animal models of heart failure, and further studies are needed to determine its potential as a therapy for this condition.
Synthesemethoden
The synthesis of E-4056 is a multistep process that involves the reaction of 4-chloro-1-naphthalenesulfonyl chloride with ethoxypropane and propylamine. The resulting product is then purified through various techniques, including column chromatography and recrystallization.
Wissenschaftliche Forschungsanwendungen
E-4056 has been studied extensively in preclinical models for its potential therapeutic applications. It has shown promising results in various disease models, including cancer, Alzheimer's disease, and cardiovascular diseases. The compound has been shown to have potent anti-tumor activity in various cancer models, including breast, lung, and colon cancer. Additionally, it has been shown to have neuroprotective effects in Alzheimer's disease models and to improve cardiac function in animal models of heart failure.
Eigenschaften
IUPAC Name |
4-ethoxy-N,N-dipropylnaphthalene-1-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25NO3S/c1-4-13-19(14-5-2)23(20,21)18-12-11-17(22-6-3)15-9-7-8-10-16(15)18/h7-12H,4-6,13-14H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOTMBIXUVDNKMP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CCC)S(=O)(=O)C1=CC=C(C2=CC=CC=C21)OCC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2,5-dimethoxyphenyl)-N'-[2-(4-methoxyphenyl)ethyl]thiourea](/img/structure/B5757939.png)

![3-(2-furyl)-N-({[2-(trifluoromethyl)phenyl]amino}carbonothioyl)acrylamide](/img/structure/B5757960.png)
![{[2-(methylthio)-6,7,8,9-tetrahydro[1]benzothieno[3,2-d]pyrimidin-4-yl]thio}acetic acid](/img/structure/B5757962.png)
![4-[(4-methoxy-1-naphthyl)methyl]morpholine](/img/structure/B5757970.png)
![4-(benzylthio)-6-ethylthieno[2,3-d]pyrimidine](/img/structure/B5757971.png)
![1-methyl-4-[(6-nitro-1,3-benzodioxol-5-yl)methyl]-1,4-diazepane](/img/structure/B5757976.png)
![N-({[2-(1-piperidinyl)phenyl]amino}carbonothioyl)acetamide](/img/structure/B5757985.png)
![2-chloro-N-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-4-nitrobenzamide](/img/structure/B5757991.png)

![2-(2,4-dichlorophenoxy)-N'-[2-(3-hydroxy-2-oxo-2,3-dihydro-1H-indol-3-yl)-1-methylethylidene]acetohydrazide](/img/structure/B5758005.png)
![5-[(4-chloro-2-methylphenoxy)methyl]-3-phenyl-1,2,4-oxadiazole](/img/structure/B5758010.png)

